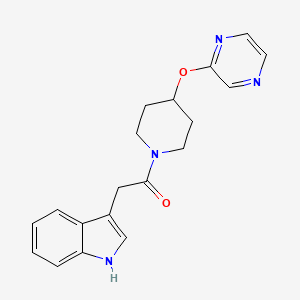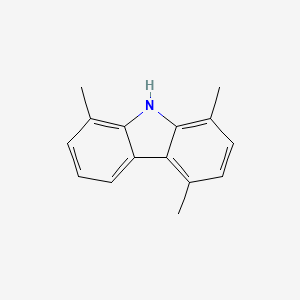
1,4,8-Trimethyl-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,8-Trimethyl-9H-carbazole is an organic compound with the molecular formula C15H15N . It has a molecular weight of 209.29 . The compound is a solid at room temperature .
Synthesis Analysis
Carbazoles can be synthesized from substituted biaryl azides at 60°C using Rh2(OCOC3F7)4 or Rh2(OCOC7H15)4 as catalysts . Double Cu-catalyzed C-N coupling reactions of 2,2′-dibromobiphenyl and amines enable an efficient synthesis of carbazole derivatives in the presence of air .Molecular Structure Analysis
The molecular structure of 1,4,8-Trimethyl-9H-carbazole is based on the indole structure, but in which a second benzene ring is fused onto the five-membered ring at the 2–3 position of indole .Chemical Reactions Analysis
Carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly(2,7-carbazole)s or poly(3,6-carbazole)s derivatives because the 2,7 and 3,6 positions are more active than the others .Physical And Chemical Properties Analysis
1,4,8-Trimethyl-9H-carbazole is a solid at room temperature . It has a molecular weight of 209.29 .Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
1,4,8-Trimethyl-9H-carbazole has gained attention in the field of OLEDs due to its excellent electron-transport properties. It can serve as a host material or a hole-blocking layer in OLED devices. Its high thermal stability and good film-forming properties make it suitable for use in emissive layers, contributing to enhanced device efficiency and stability .
Photovoltaic Devices
TMC derivatives have been investigated for their potential in organic solar cells. Their electron-accepting properties and ability to form charge-transfer complexes with donor materials make them promising candidates for use in bulk heterojunction solar cells. Researchers are exploring TMC-based materials to improve power conversion efficiency and stability in organic photovoltaic devices .
Safety and Hazards
Mechanism of Action
Target of Action
It is structurally similar to carbazole, which is known to interact withFerredoxin CarAc and the Terminal oxygenase component of carbazole .
Mode of Action
Carbazole is known to interact with its targets, leading to changes in their function .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is a substrate for p-glycoprotein, which can affect its distribution and bioavailability . It is also predicted to be a CYP1A2 and CYP2C19 inhibitor .
Action Environment
It is recommended to be stored in a dark place, sealed, and at room temperature .
properties
IUPAC Name |
1,4,8-trimethyl-9H-carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N/c1-9-7-8-11(3)15-13(9)12-6-4-5-10(2)14(12)16-15/h4-8,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMJSUBUAMUZAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(C=CC(=C3N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4,8-Trimethyl-9H-carbazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

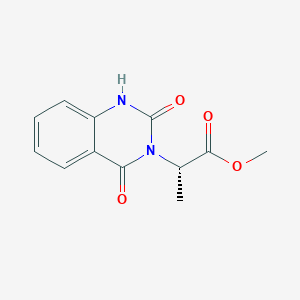
![(2Z)-7-hydroxy-N-(5-methylpyridin-2-yl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2810542.png)
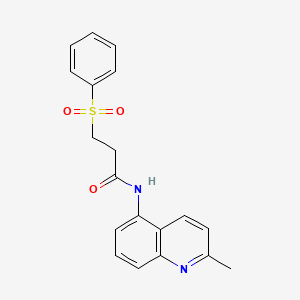
![1-(3,4-Dimethylphenyl)-4-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2810545.png)
![Methyl 2-(2,4-dichlorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2810546.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2,4-dimethylthiazol-5-yl)acetamide](/img/structure/B2810550.png)
![2,4-dichloro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2810551.png)
![2-methyl-N-[2-[3-[(3-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2810553.png)
![N-(thiophen-2-yl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2810556.png)
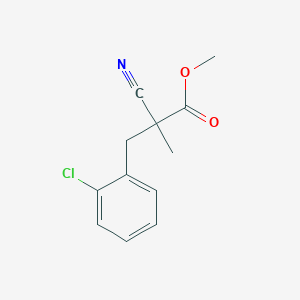

![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2810560.png)

